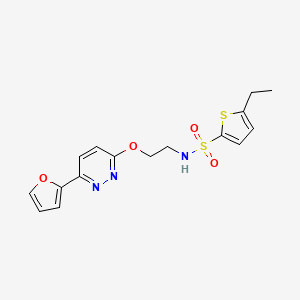

5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

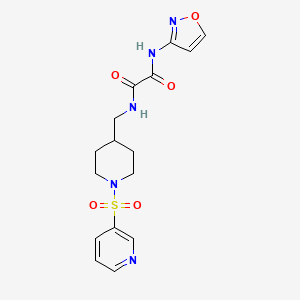

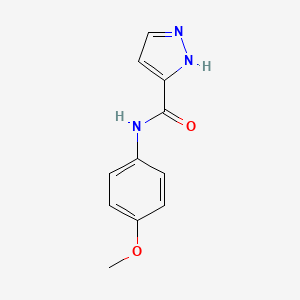

The compound “5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups. These include a thiophene ring, a pyridazine ring, and a furan ring, all of which are heterocyclic compounds . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics due to their excellent charge transport properties. Researchers have explored the use of this compound in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices. The conjugated system in the thiophene ring allows efficient charge transfer, making it suitable for semiconducting applications .

Medicinal Chemistry and Drug Development

Thiophene-based compounds exhibit diverse pharmacological properties. In particular, the 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide structure could be explored for the following purposes:

- Antihypertensive and Anti-Atherosclerotic Properties : Investigate its impact on blood pressure regulation and atherosclerosis prevention .

Corrosion Inhibition

Thiophene derivatives are used as corrosion inhibitors in industrial chemistry and material science. The compound’s ability to protect metal surfaces from corrosion could be studied further .

Synthetic Methodology and Heterocyclization

Researchers can explore innovative synthetic routes to prepare this compound. Investigate novel methods for heterocyclization of various substrates to obtain 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide. Consider condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Fungicidal Properties

Given the presence of the furan moiety, explore its potential as a fungicide. Investigate its efficacy against fungal pathogens in agricultural or pharmaceutical applications .

Antidepressant Agents

While not directly studied for this compound, its structural features suggest potential for antidepressant activity. Consider synthesizing derivatives and evaluating their effects on neurotransmitter systems .

Mecanismo De Acción

The mechanism of action would depend on the intended use of the compound. For example, many thiophene derivatives have been found to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-2-12-5-8-16(24-12)25(20,21)17-9-11-23-15-7-6-13(18-19-15)14-4-3-10-22-14/h3-8,10,17H,2,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXTXDXEJCIWJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2393253.png)

![6-Tert-butyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2393258.png)

![3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2393260.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2393262.png)

![1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2393267.png)

![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2393276.png)